molecular formula C13H9IN2O2S B573139 1-(Phenylsulfonyl)-2-iodo-4-azaindole CAS No. 1227270-21-4

1-(Phenylsulfonyl)-2-iodo-4-azaindole

Cat. No.: B573139
CAS No.: 1227270-21-4
M. Wt: 384.191
InChI Key: JHCZBNBLVCAJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylsulfonyl)-2-iodo-4-azaindole is a heterocyclic compound that features an indole core structure substituted with a phenylsulfonyl group at the 1-position and an iodine atom at the 2-position

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-2-iodo-4-azaindole typically involves multi-step procedures that include the formation of the indole core, followed by the introduction of the phenylsulfonyl and iodine substituents. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-2-iodo-4-azaindole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 2-position can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.

    Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Phenylsulfonyl)-2-iodo-4-azaindole has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological research to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-2-iodo-4-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various cellular pathways.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-2-iodo-4-azaindole can be compared with other similar compounds, such as:

    1-(Phenylsulfonyl)-2-bromo-4-azaindole: This compound has a bromine atom instead of iodine, which can affect its reactivity and binding properties.

    1-(Phenylsulfonyl)-2-chloro-4-azaindole: The presence of a chlorine atom can lead to different chemical and biological properties compared to the iodine-substituted compound.

    1-(Phenylsulfonyl)-2-fluoro-4-azaindole: The fluorine atom can significantly alter the compound’s electronic properties and its interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodopyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O2S/c14-13-9-11-12(7-4-8-15-11)16(13)19(17,18)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCZBNBLVCAJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2I)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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